REACTION_CXSMILES
|
N[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1.N([O-])=O.[Na+].[OH-].[Na+].[ClH:17]>O>[Cl:17][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)C)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The thick orange reaction mixture was stirred at room temperature for 4-5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
added over a period of 30-40 minutes
|
Duration
|
35 (± 5) min
|
Type
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FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
EXTRACTION
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Details
|
extracted thoroughly with approximately 600 ml of hot ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |